molecular formula C10H11ClN2O B13593254 3-(4-Chlorophenyl)azetidine-1-carboxamide

3-(4-Chlorophenyl)azetidine-1-carboxamide

Cat. No.: B13593254
M. Wt: 210.66 g/mol
InChI Key: GDWRHPQPTSIXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)azetidine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)azetidine-1-carboxamide
  • 3-(4-Fluorophenyl)azetidine-1-carboxamide
  • 3-(4-Methylphenyl)azetidine-1-carboxamide

Uniqueness

3-(4-Chlorophenyl)azetidine-1-carboxamide is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-(4-chlorophenyl)azetidine-1-carboxamide

InChI

InChI=1S/C10H11ClN2O/c11-9-3-1-7(2-4-9)8-5-13(6-8)10(12)14/h1-4,8H,5-6H2,(H2,12,14)

InChI Key

GDWRHPQPTSIXPA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.